molecular formula C13H14O3 B11885763 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid

Cat. No.: B11885763
M. Wt: 218.25 g/mol
InChI Key: QOUQVGGHGGKYBW-UHFFFAOYSA-N
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Description

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and an acetic acid moiety attached to the 1st position of the dihydronaphthalene ring

Preparation Methods

The synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 7-methoxy-1-tetralone.

    Reaction with Cyanoacetic Acid: 7-methoxy-1-tetralone is reacted with cyanoacetic acid in the presence of a base such as sodium ethoxide to form the corresponding cyano derivative.

    Hydrolysis: The cyano derivative is then hydrolyzed under acidic conditions to yield this compound.

Chemical Reactions Analysis

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine.

Scientific Research Applications

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of naphthalene derivatives, including their potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in inflammation and cancer. The methoxy group and acetic acid moiety may play a role in its binding affinity and activity.

Comparison with Similar Compounds

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:

    7-Methoxy-1-naphthaleneacetamide: This compound has a similar structure but contains an amide group instead of an acetic acid moiety.

    3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share the dihydronaphthalene core but differ in their functional groups and substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h4-6,8H,2-3,7H2,1H3,(H,14,15)

InChI Key

QOUQVGGHGGKYBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC=C2CC(=O)O)C=C1

Origin of Product

United States

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